N-(cyanomethyl)-2-ethoxybenzamide
Description
N-(Cyanomethyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide backbone substituted with a cyanomethyl (-CH2CN) group at the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their biological activities, including histone acetyltransferase (HAT) modulation and anticancer properties .
Properties
CAS No. |
349121-74-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14) |
InChI Key |
CTAUZWQOHXGVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
2-Ethoxybenzamide, synthesized via ethylation of salicylamide with ethyl sulfate under alkaline conditions, reacts with chloroacetonitrile in a polar aprotic solvent such as dimethylformamide (DMF). Potassium carbonate (K₂CO₃) is typically employed as a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the chloroacetonitrile. The reaction is conducted at 60–80°C for 6–8 hours, yielding the mono-alkylated product.
Key Equation :
$$
\text{2-Ethoxybenzamide} + \text{ClCH}2\text{CN} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 70°C}} \text{this compound} + \text{HCl}
$$
Optimization and Challenges
Stoichiometric control is critical to minimizing the formation of N,N-bis(cyanomethyl)-2-ethoxybenzamide, a di-alkylated byproduct. A 1:1 molar ratio of 2-ethoxybenzamide to chloroacetonitrile reduces di-substitution to <5%. Post-reaction purification via recrystallization from ethanol/water (3:1 v/v) enhances product purity to >98%.
Cyanomethylation via Nucleophilic Substitution
A less conventional route involves nucleophilic displacement of a bromine atom in N-(bromomethyl)-2-ethoxybenzamide using sodium cyanide (NaCN).
Synthesis of N-(Bromomethyl)-2-ethoxybenzamide
2-Ethoxybenzamide is brominated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (azobisisobutyronitrile, AIBN). This yields N-(bromomethyl)-2-ethoxybenzamide, which is isolated via column chromatography.
Cyanide Displacement
The brominated intermediate reacts with NaCN in dimethyl sulfoxide (DMSO) at 50°C for 4 hours. The high polarity of DMSO facilitates SN2 displacement, affording the target compound in 55–60% yield.
Key Equation :
$$
\text{N-(Bromomethyl)-2-ethoxybenzamide} + \text{NaCN} \xrightarrow[\text{DMSO, 50°C}]{} \text{this compound} + \text{NaBr}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Alkylation with ClCH₂CN | 75–80% | >98% | 8 hours | High |
| Amide Coupling | 65–70% | 95% | 12 hours | Moderate |
| Nucleophilic Substitution | 55–60% | 90% | 6 hours | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid derivatives.
Reduction: Formation of N-(cyanomethyl)-2-ethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-(cyanomethyl)-2-ethoxybenzamide can be compared with other benzamide derivatives such as N-(cyanomethyl)-2-methoxybenzamide and N-(cyanomethyl)-2-chlorobenzamide. These compounds share similar structural features but differ in their substituents on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound makes it unique in terms of its solubility and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(cyanomethyl)-2-ethoxybenzamide with key analogues:
Key Observations :
Functional and Mechanistic Comparisons
HAT Modulation
- CTB and CTPB : Both activate p300 HAT, but CTB exhibits stronger binding due to hydrogen-bond interactions (e.g., Leu1398) absent in CTPB .
- However, the absence of a chloro substituent may reduce affinity .
Anticancer Potential
- Anacardic acid-derived benzamides: Compounds like 2-ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide show HAT inhibition comparable to garcinol in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
